molecular formula C19H11F5N2O3 B2411028 7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide CAS No. 477855-06-4

7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

Cat. No.: B2411028
CAS No.: 477855-06-4
M. Wt: 410.3
InChI Key: XTJVRXCUQFBXTL-UHFFFAOYSA-N
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Description

This compound belongs to a class of N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides, synthesized via amidation of ethyl ester precursors with substituted anilines . Structurally, it features a tetrahydropyridine-annulated hydroxyquinolone core and a 2,3,4,5,6-pentafluorophenyl carboxamide group. Analytical characterization (elemental analysis, NMR, and mass spectrometry) confirms its purity and structural integrity .

Properties

IUPAC Name

4-hydroxy-2-oxo-N-(2,3,4,5,6-pentafluorophenyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F5N2O3/c20-10-11(21)13(23)15(14(24)12(10)22)25-18(28)9-17(27)8-5-1-3-7-4-2-6-26(16(7)8)19(9)29/h1,3,5,27H,2,4,6H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJVRXCUQFBXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=C(C(=C(C(=C4F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F5N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound, also known as 4-hydroxy-2-oxo-N-(2,3,4,5,6-pentafluorophenyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carboxamide, primarily targets the Cannabinoid Type 2 Receptor (CB2) . The CB2 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

The compound interacts with the CB2 receptor either as an agonist or as an inverse agonist/antagonist . As an agonist, it binds to the receptor and activates it, leading to a physiological response. As an inverse agonist/antagonist, it binds to the receptor but instead of activating it, it blocks or dampens the receptor’s activity.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability.

More studies are needed to fully understand its mechanism of action, pharmacokinetics, and the influence of environmental factors on its action.

Biological Activity

7-Hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, pharmacological profile, and biological activity based on recent research findings.

Synthesis

The synthesis of this compound involves several steps including the formation of the pyridoquinoline scaffold and subsequent modifications to introduce the pentafluorophenyl group. The key steps typically include:

  • Formation of the Core Structure : The initial step involves the synthesis of a dihydropyridine derivative.
  • Introduction of Functional Groups : The carboxamide and hydroxy groups are added through acylation and hydroxylation reactions.
  • Fluorination : The introduction of fluorine atoms is achieved through electrophilic aromatic substitution.

Pharmacological Profile

Recent studies have highlighted the compound's activity against various biological targets. Notably:

  • Anticancer Activity : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.
  • BCL6 Inhibition : It has been noted for its role in inhibiting B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in diffuse large B-cell lymphoma (DLBCL). The compound demonstrated significant potency with an IC50 value in the nanomolar range .

Biological Activity

The biological activity of this compound can be summarized as follows:

Antitumor Activity

Research indicates that this compound exhibits potent antitumor effects in vitro and in vivo. Its mechanism appears to involve:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in several cancer cell lines.

Selective Targeting

The selectivity for certain cancer types suggests that the compound may have a unique mechanism of action that could be exploited for targeted therapies.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant inhibition of BCL6 with an IC50 of 4.8 nM .
Study 2Showed effective apoptosis induction in breast cancer cell lines with a concentration-dependent response.
Study 3Reported low toxicity profiles in normal cell lines compared to cancerous ones.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a broader series of N-aryl carboxamides with variations in the aryl substituent. Key analogues include:

Compound Name Aryl Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity
N-(2,3-Dichlorophenyl)-7-hydroxy-5-oxo-...quinoline-6-carboxamide 2,3-Dichlorophenyl C₁₉H₁₄Cl₂N₂O₃ 389.232 Under investigation
N-(2-Cyanophenyl)-7-hydroxy-5-oxo-...quinoline-6-carboxamide 2-Cyanophenyl C₂₀H₁₅N₃O₃ 345.358 Structural analogue
N-(2,3-Dimethylphenyl)-7-hydroxy-5-oxo-...quinoline-6-carboxamide 2,3-Dimethylphenyl C₂₀H₁₉N₂O₃ 335.385 Marketed for medicinal use
9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(pyridin-3-ylmethyl)-...quinoline-6-carboxamide Pyridin-3-ylmethyl C₂₀H₁₈FN₃O₃ 367.374 TLR2 agonist

Key Comparisons:

Diuretic Activity: The pentafluorophenyl derivative is structurally optimized for diuretic activity compared to pyrroloquinolone analogues. Replacing the pyrrolidine ring with a tetrahydropyridine heterocycle enhances interactions with renal sodium-potassium-chloride cotransporters . QSAR studies suggest that electronegative substituents (e.g., fluorine or chlorine) improve diuretic efficacy by increasing acidity of the hydroxyl group, enhancing solubility and target binding .

Substituent Effects: Electron-Withdrawing Groups: The pentafluorophenyl group’s high electronegativity may improve metabolic stability and binding affinity compared to chlorophenyl or cyanophenyl analogues .

Biological Target Diversity: While the pentafluorophenyl compound is primarily diuretic, the pyridin-3-ylmethyl analogue (TLR2 agonist) demonstrates how carboxamide modifications can shift activity toward immunomodulation .

Pharmacological Data (Selected Examples):

  • SAR Insights: Pyrido[3,2,1-ij]quinoline carboxamides generally exhibit superior diuretic activity to pyrrolo[3,2,1-ij]quinoline derivatives, likely due to improved steric compatibility with renal targets .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of the pentafluorophenyl substituent). For example, highlights the use of pentafluorophenyl hydrazine in analogous quinoline-carboxamide syntheses, suggesting that controlled anhydrous conditions and catalytic acid/base systems (e.g., triethylamine) can enhance coupling efficiency. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validation by HPLC (≥98% purity) are critical .

Q. What spectroscopic techniques are most effective for characterizing structural features like the pentafluorophenyl group and pyrido-quinoline core?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, ¹⁹F) is essential for confirming aromatic substitution patterns and hydrogen bonding at the 7-hydroxy position. Fluorine NMR (¹⁹F) at 400+ MHz resolves distinct signals for the pentafluorophenyl group. IR spectroscopy verifies carbonyl (C=O) and hydroxyl (O-H) stretches, while mass spectrometry (HRMS-ESI) confirms molecular ion peaks .

Q. How can researchers address solubility challenges in aqueous buffers for in vitro assays?

  • Methodological Answer : Solubility can be improved using co-solvents (e.g., DMSO ≤1% v/v) or pH-adjusted buffers (e.g., phosphate buffer at pH 7.4). Structural analogs in suggest that modifying the carboxamide side chain with hydrophilic groups (e.g., hydroxyl or amine) may enhance aqueous compatibility without compromising activity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across different experimental models?

  • Methodological Answer : Discrepancies may arise from variations in cell permeability, assay sensitivity, or metabolite interference. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and standardized protocols (e.g., ATP concentration in kinase assays) are recommended. emphasizes aligning experimental design with a unified theoretical framework, such as targeting specific kinase isoforms linked to the pyrido-quinoline scaffold .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the pentafluorophenyl group in target selectivity?

  • Methodological Answer : Systematic substitution of the pentafluorophenyl group with less electronegative aryl rings (e.g., phenyl, chlorophenyl) can isolate its electronic effects. Computational docking (e.g., AutoDock Vina) paired with in vitro binding assays (e.g., fluorescence polarization) quantifies steric/electrostatic contributions. demonstrates that fluorinated aromatic groups enhance π-π stacking with hydrophobic kinase domains .

Q. What experimental approaches validate the compound’s enantiomeric purity and assess its impact on pharmacological activity?

  • Methodological Answer : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers, while circular dichroism (CD) confirms absolute configuration. Biological evaluation of separated enantiomers in cell-based assays (e.g., IC₅₀ comparisons) identifies stereospecific effects. notes that even minor enantiomeric impurities (≤2%) can skew dose-response curves in kinase inhibition studies .

Q. How can computational modeling predict off-target interactions while retaining selectivity for the intended biological target?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) combined with free-energy perturbation (FEP) calculations quantify binding energy differences between primary targets (e.g., EGFR kinase) and off-targets (e.g., HER2). underscores the need to integrate homology modeling for proteins lacking crystal structures, using templates from related quinoline-carboxamide complexes .

Q. What methodologies reconcile conflicting data on metabolic stability in hepatic microsomal assays vs. in vivo pharmacokinetics?

  • Methodological Answer : Species-specific cytochrome P450 (CYP) profiling (e.g., human vs. murine CYP3A4/5) identifies metabolic hotspots. Stable isotope labeling (e.g., ¹⁴C at the carboxamide position) tracks metabolite formation via LC-MS. advises correlating in vitro half-life (t₁/₂) with in vivo clearance rates using allometric scaling models .

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